Tyr-Pro-Dmp-Phe-NH2, also known as a synthetic tetrapeptide, is composed of four amino acids: tyrosine, proline, 2,6-dimethylphenylalanine (Dmp), and phenylalanine. This compound has attracted attention in the fields of biochemistry and medicinal chemistry due to its potential biological activities, particularly in relation to opioid receptor interactions. The inclusion of the Dmp residue is significant as it can enhance the peptide's stability and affinity for biological targets.
The compound is synthesized through various methods, primarily solid-phase peptide synthesis (SPPS), which allows for the precise assembly of amino acids into peptides. This technique is widely utilized in both academic research and pharmaceutical development.
Tyr-Pro-Dmp-Phe-NH2 belongs to the class of peptides known as opioid peptides, which are known for their analgesic properties. Its structure suggests potential applications in pain management and other therapeutic areas.
The synthesis of Tyr-Pro-Dmp-Phe-NH2 typically employs solid-phase peptide synthesis. This method involves several key steps:
The synthesis can be optimized by adjusting parameters such as temperature, pH, and reaction time to enhance yield and purity. For example, using different resins or coupling reagents can significantly affect the efficiency of peptide formation.
The molecular structure of Tyr-Pro-Dmp-Phe-NH2 features a specific sequence of amino acids that contributes to its biological function. The presence of 2,6-dimethylphenylalanine introduces steric bulk that can influence receptor binding characteristics.
Tyr-Pro-Dmp-Phe-NH2 can undergo various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and dithiothreitol for reduction. Substitution reactions are often facilitated by solid-phase techniques that allow for easy incorporation of varied amino acids.
The mechanism of action for Tyr-Pro-Dmp-Phe-NH2 primarily involves its interaction with opioid receptors in the body. Upon binding to these receptors, the peptide modulates signal transduction pathways that lead to analgesic effects.
Research indicates that modifications to the peptide's structure, such as the inclusion of Dmp, can enhance binding affinity and selectivity towards specific opioid receptors, thereby increasing its potential therapeutic efficacy.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm structure and purity during synthesis.
Tyr-Pro-Dmp-Phe-NH2 has several significant applications:
The 2',6'-dimethylphenylalanine residue is characterized by steric and electronic modifications distinct from natural aromatic amino acids. Its ortho-methyl groups impose a pronounced conformational restriction:
In Tyr-Proline-Dmp-Phenylalanine amide, Dmp occupies the critical pharmacophore position traditionally held by Phe³. X-ray crystallography of related Dmp-peptides reveals that this residue anchors the peptide within a hydrophobic receptor subpocket, with the ortho-methyl groups forming van der Waals contacts with valine¹⁴⁹, isoleucine²⁹⁶, and tryptophan³¹⁸ of the μ-opioid receptor [6].
Table 1: Conformational Effects of Dmp Substitution in Opioid Peptides
| Peptide | Backbone Torsion Angle (ψ/φ) | Side Chain χ₁ Angle | Structural Outcome |
|---|---|---|---|
| Endomorphin 2 (Phe³) | -65° ± 15° / -45° ± 10° | -85° ± 20° | Flexible, variable receptor docking |
| Tyr-Pro-Dmp-Phe amide | -70° ± 5° / -42° ± 5° | -60° ± 5° | Restricted rotation, stable pose |
Modification of aromatic residues in opioid peptides addresses two primary pharmacological challenges: metabolic instability and limited membrane permeability.
Proteolytic Resistance:Endogenous opioid peptides undergo rapid cleavage by enzymes like dipeptidyl peptidase IV and chymotrypsin. Dmp’s ortho-methyl groups sterically hinder protease access, as demonstrated by:
Enhanced Blood-Brain Barrier Penetration:The blood-brain barrier restricts peptide uptake via efflux transporters and enzymatic degradation. Dmp’s hydrophobicity counteracts this by:
Receptor Residence Time and Signaling:Dmp’s hydrophobic interactions prolong μ-opioid receptor occupancy, as evidenced by:
Dmp’s unique properties redefine structure-activity relationships in opioid peptides, challenging conventional requirements for receptor engagement.
Replacing Phenylalanine:Substitution of Phe³ with Dmp in endomorphin 2 yields consistent improvements in μ-opioid receptor affinity and selectivity:
Replacing Tyrosine:Surprisingly, Dmp effectively substitutes Tyr¹ despite lacking the phenolic hydroxyl:
Pharmacophore Implications:Dmp’s efficacy without the Tyr¹ hydroxyl challenges traditional "message-address" opioid pharmacophore models, suggesting:
Table 2: Receptor Binding Profiles of Dmp-Modified Opioid Peptides
| Peptide | μ-Receptor Ki (nM) | δ-Receptor Ki (nM) | μ/δ Selectivity | Functional Activity (GPI IC₅₀, nM) |
|---|---|---|---|---|
| Endomorphin 2 (Tyr-Pro-Phe-Phe amide) | 0.69 | 9,230 | 13,380 | 8.2 |
| Tyr-Pro-Dmp-Phe amide (Dmp³) | 0.28 | 320 | 1,143 | 1.7 |
| Dmp-Pro-Phe-Phe amide (Dmp¹) | 3.1 | 980 | 316 | 12.0 |
| Phe-Pro-Phe-Phe amide (Phe¹) | 68.9 | >10,000 | >145 | 210 |
Synthesis and Analytical CharacterizationTyr-Proline-Dmp-Phenylalanine amide is synthesized via solid-phase methods using Fmoc-protected Dmp racemates. Diastereomers are resolved via reverse-phase high-performance liquid chromatography, with the L-Dmp isomer confirmed by chiral thin-layer chromatography or D-amino acid oxidase digestion . Nuclear magnetic resonance analysis reveals a predominant trans amide bond at the Proline-Dmp junction, stabilizing a type II β-turn critical for bioactivity [6] [10].
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0